1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS This compound is characterized by the presence of a trifluoromethylthio group, a chlorine atom, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
One common synthetic route includes the reaction of 3-chloro-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom and trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one include:
1-(3-Chloro-4-(trifluoromethylthio)phenyl)ethanone: Differing by the presence of an ethanone group instead of a propan-2-one group.
1-(3-Chloro-4-(trifluoromethylthio)phenyl)butan-2-one: Differing by the presence of a butan-2-one group.
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-ol: Differing by the presence of an alcohol group instead of a ketone group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
XJWLQWZHKWAXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
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